A Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectra of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid
A Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectra of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed predictive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra for the novel compound 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid. Due to the compound's specific nature, direct experimental data is not publicly available. Therefore, this document synthesizes data from structurally analogous compounds and fundamental NMR principles to construct a reliable, predictive spectral interpretation. It serves as an essential reference for scientists engaged in the synthesis, characterization, and application of fluorinated pyrazole derivatives, offering insights into structural verification and quality control. Included are predicted chemical shifts, coupling constants, and multiplicities, alongside a standardized experimental protocol for acquiring high-quality NMR data.
Introduction: The Structural Rationale
The molecule 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid combines three key structural motifs: an N-substituted pyrazole ring, a carboxylic acid, and a difluorinated alkyl chain. Each of these components imparts distinct features to the molecule's NMR spectra, making NMR an indispensable tool for its structural confirmation.
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The Pyrazole Core: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The regiochemistry of substitution on the nitrogen atoms significantly influences the chemical shifts of the ring protons.[1]
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The 3,3-Difluoropropyl Group: The presence of two fluorine atoms on the terminal carbon of the propyl chain creates complex and informative splitting patterns in both the ¹H and ¹⁹F spectra due to strong heteronuclear (¹H-¹⁹F) and homonuclear (¹H-¹H) coupling.[2]
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The Carboxylic Acid: The acidic proton of the carboxyl group is typically observed as a broad singlet in the ¹H NMR spectrum, though its chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.
This guide will deconstruct the molecule to predict the spectral signature of each component, providing a comprehensive roadmap for analysis.
Molecular Structure and Atom Numbering
For clarity, the following atom numbering scheme will be used throughout this guide:
Caption: Numbering scheme for 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid.
Predicted ¹H NMR Spectrum Analysis (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic for molecules containing carboxylic acids, as it helps to resolve the acidic proton and solubilize the typically polar compound.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale and Notes |
| COOH | 12.0 - 13.5 | Broad Singlet (br s) | - | 1H | The carboxylic acid proton is highly deshielded and often exchanges with residual water, leading to a broad signal. Its position is highly variable. |
| H5 | 7.8 - 8.2 | Doublet (d) | JH5-H4 ≈ 2.5 Hz | 1H | Pyrazole ring protons are in the aromatic region. H5 is adjacent to one other ring proton (H4), resulting in a doublet. N-alkylation at the N2 position generally results in a downfield shift for the adjacent H5 proton compared to N1 alkylation.[1] |
| H4 | 6.5 - 6.9 | Doublet (d) | JH4-H5 ≈ 2.5 Hz | 1H | H4 is coupled to H5, showing a corresponding doublet. Its chemical shift is typically upfield compared to H5 in N-substituted pyrazoles.[3] |
| Hγ | 6.0 - 6.5 | Triplet of Triplets (tt) | JHγ-F ≈ 56 Hz, JHγ-Hβ ≈ 4.5 Hz | 1H | This proton is on the same carbon as two fluorine atoms, leading to a large two-bond H-F coupling (²JHF), which splits the signal into a triplet. This triplet is further split by the two adjacent Hβ protons into a triplet of triplets. |
| Hα | 4.4 - 4.7 | Triplet (t) | JHα-Hβ ≈ 7.0 Hz | 2H | These protons are on the carbon (Cα) directly attached to the pyrazole nitrogen. The electronegativity of the ring deshields them. They are split by the adjacent Hβ protons. |
| Hβ | 2.3 - 2.6 | Triplet of Quartets (tq) or Multiplet (m) | JHβ-Hα ≈ 7.0 Hz, JHβ-Hγ ≈ 4.5 Hz, JHβ-F ≈ 15-20 Hz | 2H | This signal is complex. It is split into a triplet by the Hα protons. Each line of this triplet is then split by the Hγ proton and the two geminal fluorine atoms. The three-bond H-F coupling (³JHF) will further complicate the signal, likely resulting in a complex multiplet often best described as a triplet of quartets. |
J-Coupling Map for ¹H-¹H and ¹H-¹⁹F Interactions
Caption: Predicted J-coupling interactions for the target molecule.
Predicted ¹⁹F NMR Spectrum Analysis (470 MHz, DMSO-d₆)
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[4][5] The spectrum is typically proton-decoupled to simplify the signals.
| Fluorine Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H-Coupled) | Predicted Coupling Constant (J, Hz) | Rationale and Notes |
| -CγHF₂ | -115 to -125 | Doublet of Triplets (dt) | JF-Hγ ≈ 56 Hz, JF-Hβ ≈ 15-20 Hz | The two fluorine atoms are chemically equivalent. In a proton-coupled spectrum, they are split by the geminal proton (Hγ) into a large doublet (²JFH). Each line of this doublet is further split into a triplet by the two vicinal protons (Hβ) (³JFH). In a proton-decoupled spectrum, this would appear as a sharp singlet. The chemical shift for difluoroalkanes is typically in this range relative to CFCl₃.[6][7] |
Experimental Protocol for NMR Sample Preparation and Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is crucial.[8] This self-validating system minimizes variables that can affect spectral quality.
Materials and Equipment
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Sample: 5-10 mg of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid (solid).
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9% D.
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NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).
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Internal Standard (Optional): Tetramethylsilane (TMS) for ¹H NMR (0 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (0 ppm) is common.
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Equipment: Analytical balance, volumetric pipette (1 mL), Pasteur pipette, cotton wool, vortex mixer.
Step-by-Step Sample Preparation
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Weighing: Accurately weigh 5-10 mg of the solid sample and transfer it to a clean, small glass vial.[9]
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Solubilization: Add approximately 0.7 mL of DMSO-d₆ to the vial.[10] Vigorously mix using a vortex mixer until the solid is completely dissolved. Gentle warming may be applied if solubility is an issue.
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Filtration: Create a micro-filter by placing a small plug of cotton wool into a Pasteur pipette.[11]
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Transfer to NMR Tube: Using the filter pipette, transfer the sample solution from the vial into the NMR tube. This step removes any particulate matter that could degrade the magnetic field homogeneity and spectral resolution.[11][12]
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Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Acquisition Parameters
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Instrument: 400-600 MHz NMR Spectrometer equipped with a broadband probe.
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¹H Acquisition:
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Temperature: 298 K (25 °C).
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Pulse Program: Standard single-pulse (zg30).
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Spectral Width: -2 to 16 ppm.
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Number of Scans: 16-64 (depending on concentration).
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Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F Acquisition (Proton-Decoupled):
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Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
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Spectral Width: -50 to -250 ppm (centered around the expected signal).
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Number of Scans: 64-256.
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Relaxation Delay (d1): 2 seconds.
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Workflow Diagram: From Sample to Spectrum
Caption: Standardized workflow for NMR analysis.
Conclusion and Outlook
This guide presents a robust, predictive framework for the ¹H and ¹⁹F NMR spectral analysis of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid. By leveraging data from analogous structures and established NMR principles, we have outlined the expected chemical shifts, multiplicities, and coupling constants. The provided experimental protocol ensures that researchers can acquire high-quality data for verification. This predictive approach is a powerful tool in modern drug discovery and materials science, enabling scientists to anticipate spectral outcomes, confirm synthetic success, and accelerate the development of novel fluorinated compounds.
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